Decahydroquinoline
Overview
Description
Decahydroquinoline is a saturated heterocyclic compound with the molecular formula C₉H₁₇N. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated. This compound is known for its presence in various natural products, including alkaloids found in poison frogs and marine organisms .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline: this compound can be synthesized by the catalytic hydrogenation of quinoline over a platinum catalyst.
Electrocatalytic Hydrogenation: Another method involves the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst.
Industrial Production Methods:
Skraup Synthesis: Although primarily used for quinoline, the Skraup synthesis can be adapted for the production of this compound by subsequent hydrogenation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinoline-N-oxide.
Reduction: It can be reduced to form various tetrahydroquinoline derivatives.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for oxidation reactions.
Reduction: Tin and hydrochloric acid are used for mild reduction reactions.
Substitution: Reagents like sodamide in liquid ammonia and potassium hydroxide are used for nucleophilic substitutions.
Major Products:
Oxidation: Quinoline-N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated this compound derivatives.
Mechanism of Action
Target of Action
Decahydroquinoline is a unique compound with a variety of biological targets. One of its primary targets is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as a non-competitive inhibitor of nAChRs .
Mode of Action
The interaction of this compound with its targets involves the occlusion of the pore lumen of nAChRs in the serine–leucine ring . This occlusion inhibits the normal function of the receptors, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
This compound affects the biochemical pathways related to the transmission of signals in the nervous system. The inhibition of nAChRs disrupts the normal flow of signals, affecting the downstream effects related to these pathways . Additionally, this compound is involved in the hydrodenitrogenation (HDN) process, a reaction network over a Ni2P catalyst .
Pharmacokinetics
The compound’s molecular weight of 1392380 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the inhibition of nAChRs, leading to changes in the transmission of signals in the nervous system . This can have various effects at the molecular and cellular levels, depending on the specific pathways involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the electrocatalytic hydrogenation of quinolines to tetrahydroquinolines has been achieved using a fluorine-modified cobalt catalyst, with water as the hydrogen source . This suggests that the presence of certain catalysts and environmental conditions can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Decahydroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), where it acts as a non-competitive inhibitor . This interaction involves the binding of this compound to the receptor, occluding the pore lumen and preventing the normal function of the receptor. Additionally, this compound has been found to alter protein abundance in the intestines, liver, and skin of certain amphibians .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways by inhibiting nicotinic acetylcholine receptors, which are crucial for neurotransmission. This inhibition can lead to altered gene expression and changes in cellular metabolism. In amphibians, dietary exposure to this compound has been shown to modify protein abundance in multiple tissues, indicating its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors and inhibits their function by blocking the pore lumen. This inhibition prevents the normal flow of ions through the receptor, leading to a disruption in neurotransmission. Additionally, this compound’s interaction with other proteins and enzymes can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can rapidly accumulate in tissues, such as the intestines, liver, and skin, within a few days of exposure . Long-term exposure may lead to sustained changes in protein abundance and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For example, in amphibians, high doses of this compound have been associated with altered protein abundance in multiple tissues . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels within cells. Understanding these pathways is essential for determining the compound’s overall impact on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to accumulate in the intestines, liver, and skin of amphibians .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise biochemical effects and mechanisms of action .
Scientific Research Applications
Decahydroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetrahydroquinoline
- Quinolizidine
- Lepadin Alkaloids
Decahydroquinoline stands out due to its fully saturated structure and its presence in a variety of natural products with significant biological activities.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871203 | |
Record name | Quinoline, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Decahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2051-28-7, 767-92-0, 10343-99-4 | |
Record name | Decahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, decahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, decahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.